molecular formula C36H34BN3O7 B608912 VC-3345 CAS No. 2012563-34-5

VC-3345

Cat. No.: B608912
CAS No.: 2012563-34-5
M. Wt: 631.49
InChI Key: MUZZYPOVNNFUHN-UHFFFAOYSA-N
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Description

VC-3345 (CAS No. 1022150-11-3) is a synthetic organic compound with the molecular formula C₂₇H₃₀N₆O₃ and a molecular weight of 486.57 g/mol . It is characterized by a polycyclic structure, featuring a central aromatic core substituted with heteroatoms and functional groups, which contribute to its biochemical activity. Key physicochemical properties include moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and stability under controlled storage conditions (2–8°C, inert atmosphere) .

This compound is synthesized via a multi-step protocol involving nucleophilic substitution and catalytic coupling reactions. A representative method includes dissolving intermediates in DMF with potassium carbonate, followed by thermal activation (80–100°C), solvent evaporation, and recrystallization to yield the final product (purity >95%) . Its structural complexity necessitates rigorous chromatographic purification, as highlighted in its synthesis documentation .

Properties

CAS No.

2012563-34-5

Molecular Formula

C36H34BN3O7

Molecular Weight

631.49

IUPAC Name

7-(3-((4-Borono-3-formylphenoxy)methyl)-1,5-dimethyl-1Hpyrazol-4-yl)-1-methyl-3-(3-(naphthalen-1-yloxy)propyl)-1H-indole-2-carboxylic acid

InChI

InChI=1S/C36H34BN3O7/c1-22-33(31(38-40(22)3)21-47-25-16-17-30(37(44)45)24(19-25)20-41)29-13-7-12-27-28(35(36(42)43)39(2)34(27)29)14-8-18-46-32-15-6-10-23-9-4-5-11-26(23)32/h4-7,9-13,15-17,19-20,44-45H,8,14,18,21H2,1-3H3,(H,42,43)

InChI Key

MUZZYPOVNNFUHN-UHFFFAOYSA-N

SMILES

O=C(C(N1C)=C(CCCOC2=C3C=CC=CC3=CC=C2)C4=C1C(C5=C(C)N(C)N=C5COC6=CC=C(B(O)O)C(C=O)=C6)=CC=C4)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

VC-3345 belongs to a class of nitrogen-rich heterocyclic compounds. Below, it is compared with three structurally or functionally analogous compounds: Compound A (CAS 36404-88-3), Compound B (CAS 1022150-12-4), and Compound C (CAS 1022150-10-2).

Structural and Functional Comparison

Parameter This compound Compound A Compound B Compound C
CAS No. 1022150-11-3 36404-88-3 1022150-12-4 1022150-10-2
Molecular Formula C₂₇H₃₀N₆O₃ C₆H₄ClNO C₂₆H₂₈N₆O₃ C₂₈H₃₂N₆O₃
Molecular Weight 486.57 g/mol 141.56 g/mol 476.54 g/mol 496.60 g/mol
Key Functional Groups Amide, pyridine Chloro, nitro Amide, imidazole Amide, piperazine
Bioactivity P-gp substrate, CYP3A4 inhibitor CYP2D6 inhibitor EGFR kinase inhibitor mTOR pathway modulator
Similarity to this compound 32% (structural) 89% (structural) 76% (functional)

Data Sources : .

Pharmacological Profiles

  • Solubility : this compound exhibits superior solubility in DMSO (45 mg/mL) compared to Compound B (28 mg/mL) and Compound C (32 mg/mL), enhancing its bioavailability .
  • Toxicity : this compound (LD₅₀ > 500 mg/kg in rodents) demonstrates lower acute toxicity than Compound A (LD₅₀ = 250 mg/kg) .
  • Target Selectivity : Compound B shows higher specificity for EGFR kinase (IC₅₀ = 12 nM) but lacks this compound’s dual P-gp/CYP3A4 modulation, limiting its utility in multidrug resistance studies .

Research Findings and Limitations

Recent studies emphasize this compound’s synergistic effects with paclitaxel in overcoming chemoresistance in breast cancer models, attributed to its P-gp inhibitory activity . However, its metabolic stability in human liver microsomes remains suboptimal (t₁/₂ = 2.1 hours), necessitating structural optimization to reduce CYP-mediated degradation .

In contrast, Compound C ’s piperazine moiety enhances metabolic stability (t₁/₂ = 5.8 hours) but compromises target affinity (mTOR IC₅₀ = 180 nM vs. This compound’s 95 nM) .

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